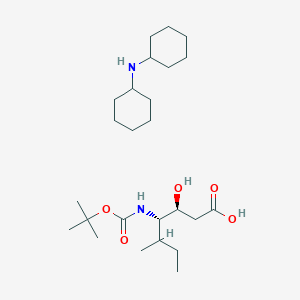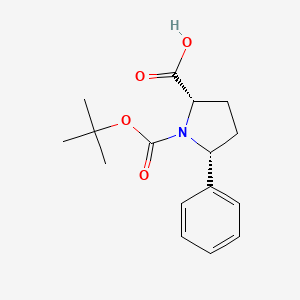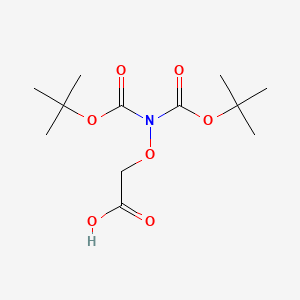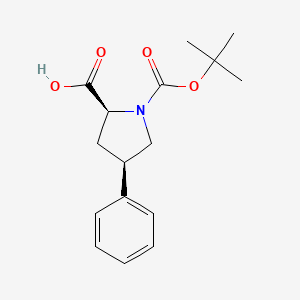
5-Methyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Methyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C3H5N3O . It has an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . This compound is used to study structure-activity relationships of endonuclease 1 inhibitors .
Synthesis Analysis
A simple and efficient iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The reaction of 5-Methyl-1,3,4-oxadiazol-2-amine involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Physical And Chemical Properties Analysis
5-Methyl-1,3,4-oxadiazol-2-amine has a molecular formula of C3H5N3O, an average mass of 99.091 Da, and a monoisotopic mass of 99.043259 Da .Scientific Research Applications
Anticancer Activity
1,2,4-oxadiazole derivatives, which include 5-Methyl-1,3,4-oxadiazol-2-amine, have shown significant anticancer activity when evaluated against human cancer cell lines . They have been used in the synthesis of 5-fluorouracil derivatives, a chemotherapeutic drug used for treating multiple solid malignant tumors . However, the application of 5-fluorouracil is limited due to side effects like low bioavailability and high toxicity .
Anti-inflammatory and Analgesic Properties
These compounds have also shown anti-inflammatory and analgesic properties . This suggests potential applications in the development of new drugs for pain and inflammation management.
Antidiabetic Properties
1,2,4-oxadiazole derivatives have demonstrated antidiabetic properties . This indicates potential use in the treatment and management of diabetes.
Immunosuppressive Properties
These compounds have exhibited immunosuppressive properties , suggesting potential applications in the treatment of autoimmune diseases and in organ transplantation.
Antimicrobial and Antiparasitic Properties
1,2,4-oxadiazole derivatives have shown antimicrobial and antiparasitic properties . This suggests potential use in the development of new antimicrobial and antiparasitic drugs.
High Energy Molecules
Oxadiazoles, including 1,2,4-oxadiazole derivatives, have been utilized as high energy molecules or energetic materials . This indicates potential applications in the field of material science.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that 1,3,4-oxadiazole heterocycles, which this compound is a part of, can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .
Biochemical Pathways
Compounds with similar structures have been found to have anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor, and antiviral activities .
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
5-methyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366146 | |
| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3,4-oxadiazol-2-amine | |
CAS RN |
52838-39-8 | |
| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the metal complexes of 5-methyl-1,3,4-oxadiazol-2-amine Schiff base interact with their target, heat shock protein 90 (Hsp90)?
A: The research investigates the potential of 5-methyl-1,3,4-oxadiazol-2-amine derived Schiff base complexes with Cobalt (II), Nickel (II), and Zinc (II) as Hsp90 inhibitors. While the specific interaction mechanism isn't fully elucidated in this paper, molecular docking studies were employed. These simulations suggest that the metal complexes likely bind to the ATP-binding site of Hsp90 []. This binding could potentially inhibit the chaperone activity of Hsp90, leading to downstream effects like the degradation of client proteins involved in cancer cell survival and proliferation.
Q2: What computational chemistry methods were used to study these metal complexes and their interactions with Hsp90?
A: The researchers utilized Density Functional Theory (DFT) calculations to understand the electronic structure and properties of the synthesized metal complexes []. Furthermore, molecular docking simulations were performed to predict the binding mode and affinity of these complexes towards the ATP-binding site of Hsp90 []. This combined computational approach provides insights into the potential inhibitory activity of the studied compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















